

## **Application Notes and Protocols for NCX 470**

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

NCX 470 is an innovative, dual-acting compound that combines bimatoprost, a prostaglandin F2α (PGF2α) analogue, with a nitric oxide (NO)-donating moiety.[1][2] This unique structure is designed to lower intraocular pressure (IOP) through two distinct mechanisms, making it a promising candidate for the treatment of open-angle glaucoma and ocular hypertension.[1][3] NCX 470 releases bimatoprost and NO into the eye, leveraging the IOP-lowering effects of both prostaglandin analogs (PGAs) and nitric oxide.[3]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of NCX 470.

Table 1: IOP Reduction in Preclinical Animal Models



| Animal Model | Compound             | Concentration | Max IOP<br>Reduction<br>(mmHg) | Time Point |
|--------------|----------------------|---------------|--------------------------------|------------|
| tOHT-Rabbits | NCX 470              | 0.14%         | -7.2 ± 2.8                     | 90 minutes |
| Bimatoprost  | 0.1% (equimolar)     | Not effective | -                              |            |
| ONT-Dogs     | NCX 470              | 0.042%        | -5.4 ± 0.7                     | 18 hours   |
| Bimatoprost  | 0.03%<br>(equimolar) | -3.4 ± 0.7    | 18 hours                       |            |
| OHT-Monkeys  | NCX 470              | 0.042%        | -7.7 ± 1.4                     | 18 hours   |
| Bimatoprost  | 0.03%<br>(equimolar) | -4.8 ± 1.7    | 18 hours                       |            |

Data sourced from Impagnatiello et al.[2][4]

Table 2: IOP Reduction in OHT-Monkeys (% Change from Baseline)

| Treatment   | Concentration | % IOP Reduction at<br>12 hours | % IOP Reduction at<br>18 hours |
|-------------|---------------|--------------------------------|--------------------------------|
| NCX 470     | 0.042%        | 22.5 ± 3.2%                    | 24.2 ± 3.4%                    |
| Bimatoprost | 0.03%         | 8.6 ± 3.9%                     | 13.3 ± 3.2%                    |

Data sourced from a study by Impagnatiello et al.[1][4]

Table 3: Phase 2 "Dolomites" Study - Mean Diurnal IOP Reduction from Baseline at Week 4



| Treatment Group | Concentration | Mean Diurnal IOP<br>Reduction (mmHg) | Statistical<br>Significance vs.<br>Latanoprost |
|-----------------|---------------|--------------------------------------|------------------------------------------------|
| NCX 470         | 0.021%        | -                                    | Non-inferior                                   |
| NCX 470         | 0.042%        | -                                    | Statistically superior                         |
| NCX 470         | 0.065%        | Up to 1.4 mmHg<br>greater reduction  | Statistically superior                         |
| Latanoprost     | 0.005%        | -                                    | -                                              |

Data from the Dolomites Phase 2 clinical trial.[5][6]

## **Signaling Pathway and Mechanism of Action**

NCX 470 lowers IOP by activating both the PGF2α and NO/cGMP signaling pathways.[1][2] Bimatoprost acid acts on the PGF2α receptor to increase uveoscleral outflow. The NO component relaxes the trabecular meshwork and Schlemm's canal, which also enhances aqueous humor outflow.[1]



Click to download full resolution via product page

Caption: Dual signaling pathway of NCX 470 for IOP reduction.

## **Experimental Protocols**



### 1. Preclinical Evaluation in Animal Models

- Objective: To assess the IOP-lowering activity of NCX 470 in comparison to equimolar doses of bimatoprost.[2]
- Animal Models:
  - New Zealand white rabbits with transient hypertonic saline-induced IOP elevation (tOHT-rabbits).
  - Cynomolgus monkeys with laser-induced ocular hypertension (OHT-monkeys).[2]
  - Normotensive beagle dogs (ONT-dogs).[1]
- Methodology:
  - A single topical instillation of NCX 470 or bimatoprost (30 μL) was administered to one eye.[1][2]
  - IOP was measured at multiple time points post-dosing using a tonometer.[1]
  - In some studies, aqueous humor was collected to measure bimatoprost acid and cGMP levels to confirm the mechanism of action.[1]
- Key Parameters Measured:
  - Intraocular Pressure (IOP).[1][2]
  - Bimatoprost acid concentration in aqueous humor.[1]
  - Cyclic guanosine monophosphate (cGMP) levels in aqueous humor and intraconal body (ICB).[1]
- 2. Phase 2 "Dolomites" Clinical Trial
- Objective: To evaluate the safety, tolerability, and IOP-lowering efficacy of three different concentrations of NCX 470 compared to latanoprost 0.005%.[5]



- Study Design: A randomized, controlled, dose-response trial.
- Participant Population: Adult patients with bilateral open-angle glaucoma or ocular hypertension.
- Methodology:
  - Patients were randomized into four groups: NCX 470 0.021%, NCX 470 0.042%, NCX 470 0.065%, or latanoprost 0.005%.[6]
  - The assigned eye drops were administered once daily in the evening for 4 weeks.[5][6]
  - IOP was measured at 8:00 am, 10:00 am, and 4:00 pm at weeks 1, 2, and 4.[6]
- Primary Efficacy Endpoint: The reduction from baseline in mean diurnal IOP at week 4.[6]
- Secondary Efficacy Endpoints:
  - Reductions from baseline in mean diurnal IOP at weeks 1 and 2.[6]
  - Reductions from baseline in time-matched IOP at all visits.
- Safety Evaluation: Assessment of adverse events, with a focus on conjunctival hyperemia.[5]

# Clinical Trial Workflow Example: Phase 3 Denali Study

The Phase 3 clinical trials, such as the Denali study, are designed to confirm the safety and efficacy of the selected NCX 470 dose from Phase 2 in a larger patient population over a longer duration.[3][7]





Click to download full resolution via product page

Caption: Simplified workflow of the Phase 3 Denali clinical trial.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Intraocular Pressure-Lowering Activity of NCX 470, a Novel Nitric Oxide-Donating Bimatoprost in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized, Controlled Comparison of NCX 470 (0.021%, 0.042%, and 0.065%) and Latanoprost 0.005% in Patients With Open-angle Glaucoma or Ocular Hypertension: The Dolomites Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Controlled Comparison of NCX 470 (0.021%, 0.042%, and 0.065%) and Latanoprost 0.005% in Patients With Open-angle Glaucoma or Ocular Hypertension: The Dolomites Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NCX 470].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562856#al-470-experimental-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com